molecular formula C21H17N5O3S B11251060 N-(1,3-benzodioxol-5-yl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11251060
M. Wt: 419.5 g/mol
InChI Key: HJRWOHDVTLJUSO-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-PHENYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzodioxole ring, a phenyl group, a pyrrole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-PHENYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The benzodioxole and triazole intermediates are then coupled using a suitable linker, such as a thioether bridge.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-PHENYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-PHENYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-PHENYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-PHENYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE shares structural similarities with other compounds containing benzodioxole, triazole, and pyrrole rings.
  • Examples: Compounds such as 1,3-benzodioxole-5-carboxamide, 4-phenyl-1H-pyrrole-2-carboxamide, and 1,2,4-triazole-3-thiol derivatives.

Uniqueness

    Structural Uniqueness: The combination of benzodioxole, phenyl, pyrrole, and triazole rings in a single molecule is unique and contributes to its distinct chemical and biological properties.

    Functional Uniqueness: The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C21H17N5O3S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H17N5O3S/c27-19(22-16-8-9-17-18(12-16)29-14-28-17)13-30-21-24-23-20(15-6-2-1-3-7-15)26(21)25-10-4-5-11-25/h1-12H,13-14H2,(H,22,27)

InChI Key

HJRWOHDVTLJUSO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3N4C=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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